molecular formula C16H13BrCl2O3 B2886937 2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 832674-02-9

2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B2886937
CAS No.: 832674-02-9
M. Wt: 404.08
InChI Key: WBHCNMNEHJXDDX-UHFFFAOYSA-N
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Description

2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is a chemical compound with the molecular formula C16H13BrCl2O3. It is known for its versatile properties and is used in various scientific research applications, including drug discovery and material synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the following steps:

    Etherification: The formation of an ether bond between the benzyl group and the benzaldehyde.

    Ethoxylation: The addition of an ethoxy group to the benzaldehyde.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzaldehydes.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industrial processes.

Properties

IUPAC Name

2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2O3/c1-2-21-15-5-11(8-20)13(17)7-16(15)22-9-10-3-4-12(18)6-14(10)19/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHCNMNEHJXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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